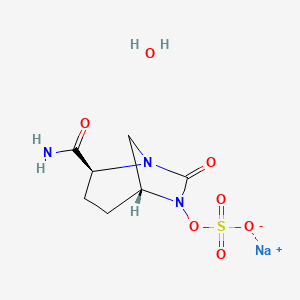

Avibactam sodium hydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H12N3NaO7S |

|---|---|

Molecular Weight |

305.24 g/mol |

IUPAC Name |

sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydrate |

InChI |

InChI=1S/C7H11N3O6S.Na.H2O/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);;1H2/q;+1;/p-1/t4-,5+;;/m1../s1 |

InChI Key |

QTECZIOYYRSGNA-CIFXRNLBSA-M |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.[Na+] |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Avibactam Sodium Hydrate: A Deep Dive into its Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Avibactam is a non-β-lactam β-lactamase inhibitor that has emerged as a critical tool in the fight against multidrug-resistant Gram-negative bacteria.[1][2] Unlike traditional β-lactam-based inhibitors, avibactam possesses a unique diazabicyclooctane (DBO) core structure and exhibits a novel covalent and reversible mechanism of action.[3][4] This allows it to inhibit a broad spectrum of β-lactamases, including Ambler class A, C, and some class D enzymes, which are responsible for resistance to many life-saving β-lactam antibiotics.[3][5] This in-depth technical guide will explore the core mechanism of action of avibactam sodium hydrate, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the workflows used to study them.

Core Mechanism of Action

Avibactam's inhibitory activity is a multi-step process that involves the formation of a stable, covalent adduct with the target β-lactamase, followed by a slow, reversible recyclization.[6][7]

-

Acylation (Carbamylation): The process begins with the nucleophilic attack of the catalytic serine residue in the active site of the β-lactamase on the carbonyl carbon of avibactam's urea moiety.[8] This leads to the opening of the diazabicyclooctane ring and the formation of a stable carbamoyl-enzyme intermediate.[6][9]

-

Stable Intermediate: This acyl-enzyme complex is notably stable, effectively sequestering the β-lactamase and preventing it from hydrolyzing β-lactam antibiotics.[6][7] The stability of this intermediate is a key feature of avibactam's potency.

-

Deacylation (Recyclization): Unlike traditional β-lactamase inhibitors that are hydrolyzed and inactivated, the avibactam-enzyme complex undergoes a slow, reversible deacylation process.[3][6] This recyclization reaction reforms the intact, active avibactam molecule, which can then go on to inhibit another β-lactamase enzyme.[10] This unique reversible mechanism contributes to its sustained inhibitory effect.[6]

Quantitative Data on Avibactam's Inhibitory Potency

The efficacy of avibactam varies across different β-lactamase enzymes. The following tables summarize key kinetic parameters, providing a quantitative comparison of its activity.

| Enzyme | Ambler Class | Organism | k₂/Kᵢ (M⁻¹s⁻¹) | k_off (s⁻¹) | IC₅₀ (nM) |

| CTX-M-15 | A | Escherichia coli | 1.0 x 10⁵[1][7] | 2.9 x 10⁻⁴ | 29[11] |

| KPC-2 | A | Klebsiella pneumoniae | 1.0 x 10⁴[1][7] | 1.4 x 10⁻⁴ | 230[11] |

| AmpC | C | Pseudomonas aeruginosa | 1.8 x 10³[1] | 1.9 x 10⁻³ | 400[12] |

| OXA-10 | D | Pseudomonas aeruginosa | 1.1 x 10¹[1][7] | < 1.0 x 10⁻⁶ | - |

| OXA-48 | D | Klebsiella pneumoniae | 2.7 x 10³[1] | < 1.0 x 10⁻⁶ | - |

Table 1: Kinetic parameters of avibactam against various β-lactamases.

Experimental Protocols

I. Enzyme Kinetics Assay for Avibactam Inhibition

This protocol outlines a spectrophotometric method to determine the kinetic parameters of avibactam inhibition against a target β-lactamase using the chromogenic substrate nitrocefin.[1][13]

A. Materials:

-

Purified β-lactamase (e.g., KPC-2, AmpC, OXA-48)

-

This compound

-

Nitrocefin

-

Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0[1]

-

For OXA enzymes, supplement with 50 mM NaHCO₃[1]

-

96-well microplate

-

Spectrophotometer capable of kinetic measurements at 490 nm[10]

B. Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of the purified β-lactamase in Assay Buffer. The final concentration in the assay will depend on the enzyme's activity but is typically in the nanomolar range (e.g., 0.02 - 0.08 nM).[1]

-

Prepare a series of dilutions of avibactam in Assay Buffer. The concentration range should span several orders of magnitude around the expected Ki or IC50 value.

-

-

Acylation Rate (k₂/Kᵢ) Determination:

-

In a 96-well plate, add a fixed concentration of the β-lactamase to each well.

-

Add varying concentrations of avibactam to the wells and incubate for a short period to allow for the initial interaction.

-

Initiate the reaction by adding a solution of nitrocefin (final concentration typically 100 µM).

-

Immediately begin monitoring the change in absorbance at 490 nm over time in a spectrophotometer.

-

The observed rate constant (k_obs) for the onset of inhibition is determined by fitting the progress curves to a first-order equation.

-

Plot k_obs versus the avibactam concentration. For a two-step irreversible inhibition model, the slope of this line represents the second-order rate constant, k₂/Kᵢ.[14]

-

-

Deacylation Rate (k_off) Determination:

-

Incubate a higher concentration of the β-lactamase (e.g., 1 µM) with a saturating concentration of avibactam (e.g., 5 µM) for a sufficient time to ensure complete formation of the acyl-enzyme complex (e.g., 5 minutes at 37°C).[10]

-

Rapidly dilute the enzyme-inhibitor complex (e.g., 4,000-fold) into fresh Assay Buffer containing a high concentration of nitrocefin.[10]

-

Monitor the return of enzymatic activity by measuring the increase in absorbance at 490 nm over an extended period.

-

The rate of recovery of enzyme activity follows first-order kinetics, and the rate constant corresponds to k_off.[10]

-

II. Mass Spectrometry of Avibactam-Enzyme Adduct

This protocol describes the general steps for confirming the covalent binding of avibactam to a β-lactamase using electrospray ionization mass spectrometry (ESI-MS).[10][12]

A. Materials:

-

Purified β-lactamase

-

This compound

-

Reaction Buffer (as in the kinetics assay)

-

Ultrafiltration units for buffer exchange and removal of excess inhibitor[12]

-

Mass spectrometer with an electrospray ionization source

B. Procedure:

-

Acyl-Enzyme Complex Formation:

-

Incubate the purified β-lactamase (e.g., 10 µM) with a molar excess of avibactam (e.g., 50 µM) in the reaction buffer for a time sufficient to allow for complex formation (e.g., 5 minutes to 24 hours).[12]

-

-

Sample Preparation:

-

Remove excess, unbound avibactam by repeated buffer exchange using an ultrafiltration unit.[12]

-

The final sample should contain the purified acyl-enzyme complex in a volatile buffer suitable for mass spectrometry (e.g., ammonium bicarbonate).

-

-

Mass Spectrometry Analysis:

-

Infuse the prepared sample into the ESI-MS.

-

Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range that encompasses the expected masses of the native enzyme and the avibactam-adduct.

-

The formation of the covalent adduct is confirmed by the observation of a mass shift corresponding to the molecular weight of avibactam (265.24 g/mol ) added to the mass of the native enzyme.

-

III. Protein Crystallography of Avibactam-Enzyme Complex

This protocol provides a general workflow for obtaining a crystal structure of an avibactam-β-lactamase complex using the hanging-drop vapor diffusion method.[3][15][16]

A. Materials:

-

Highly purified and concentrated β-lactamase (e.g., >10 mg/mL)

-

This compound

-

Crystallization screening kits

-

Crystallization plates (e.g., VDX plates) and siliconized cover slips[7]

-

Microscopes for crystal visualization

-

Cryoprotectant solution

-

X-ray diffraction equipment

B. Procedure:

-

Complex Formation:

-

Incubate the purified β-lactamase with a molar excess of avibactam to ensure complete formation of the covalent complex.

-

-

Crystallization Screening:

-

Set up crystallization trials using the hanging-drop vapor diffusion method. A drop containing a mixture of the protein-inhibitor complex and the crystallization screen solution is equilibrated against a larger reservoir of the screen solution.[3][7]

-

Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

-

-

Crystal Optimization and Soaking:

-

Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH) to improve crystal size and quality.

-

Alternatively, native enzyme crystals can be grown first and then soaked in a solution containing avibactam to form the complex in crystallo.[16]

-

-

Data Collection and Structure Determination:

-

Cryoprotect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement and refinement techniques. The resulting electron density map will reveal the detailed atomic interactions between avibactam and the β-lactamase active site.

-

Visualizations

Signaling Pathway of Avibactam's Mechanism of Action

References

- 1. Inhibitor Resistance in the KPC-2 β-Lactamase, a Preeminent Property of This Class A β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 3. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 4. Crystal Structures of KPC-2 β-Lactamase in Complex with 3-Nitrophenyl Boronic Acid and the Penam Sulfone PSR-3-226 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Basis of OXA-48-like β-lactamases Hydrolysis of Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. To Be or Not to Be an OXA-48 Carbapenemase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hamptonresearch.com [hamptonresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. toku-e.com [toku-e.com]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. Introduction to Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]

- 16. Crystal structure of the class A extended-spectrum β-lactamase CTX-M-96 in complex with relebactam at 1.03 Angstrom resolution - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of Avibactam sodium hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam sodium hydrate is a pivotal, non-β-lactam β-lactamase inhibitor developed to combat the growing threat of antibiotic resistance. Administered in combination with β-lactam antibiotics, it restores their efficacy against a broad spectrum of resistant Gram-negative bacteria. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure and key identifying properties are summarized below. The quantitative data for its physicochemical properties are presented in the subsequent tables, reflecting the range of values reported in the literature.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydrate | [1] |

| CAS Number | 2938989-90-1 | [2] |

| Molecular Formula | C₇H₁₂N₃NaO₇S | [1][2] |

| Molecular Weight | 305.24 g/mol | [1][2] |

| Canonical SMILES | C1C2CC(N1C(=O)N2OS(=O)(=O)[O-])C(=O)N.[Na+].O | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

| Melting Point | >208°C (decomposes) | Not Applicable | [][4] |

| 259.1–262.4 °C (decomposes) | Not Applicable | [4] | |

| Solubility in Water | ≥ 200 mg/mL | Not Specified | [2] |

| 150 mg/mL | Sonication is recommended | [5] | |

| 57 mg/mL | 25°C | [6] | |

| 2 mg/mL | Not Specified | ||

| Solubility in PBS (pH 7.2) | ~10 mg/mL | Not Specified | [7] |

| Solubility in DMSO | 61 mg/mL | Use fresh DMSO | [8] |

| 57 mg/mL | 25°C | [6] | |

| ~5 mg/mL | Not Specified | [7] | |

| Slightly Soluble | Not Specified | [] | |

| Solubility in Dimethyl Formamide | ~5 mg/mL | Not Specified | [7] |

| Solubility in Methanol | Slightly Soluble | Heating and sonication may be required | [] |

| Solubility in Ethanol | Insoluble | Not Specified | [6] |

| Appearance | White to off-white solid | Ambient | [2] |

| Storage Conditions | 4°C, sealed, away from moisture (short term) | Not Applicable | [2] |

| -20°C (long term) | Not Applicable | [9] |

Mechanism of Action

Avibactam is a covalent, reversible inhibitor of a wide range of β-lactamase enzymes, including Ambler class A, class C, and some class D enzymes. Unlike traditional β-lactamase inhibitors, avibactam does not contain a β-lactam ring. Its mechanism involves the formation of a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase. This reaction is, however, reversible, allowing for the slow regeneration of the active enzyme and intact avibactam. This unique mechanism effectively protects co-administered β-lactam antibiotics from degradation.

Caption: Covalent, reversible inhibition of β-lactamase by Avibactam.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Decomposition)

Principle: The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For substances that decompose, the temperature at which this decomposition occurs is noted. The capillary method is a standard technique for this determination.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Glass capillary tubes (closed at one end).

-

Thermometer calibrated against certified reference standards.

-

Mortar and pestle.

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle. The powder is dried in a desiccator over a suitable drying agent to ensure it is anhydrous.

-

Capillary Loading: The powdered sample is introduced into a glass capillary tube and packed to a height of 2-4 mm by tapping the tube gently on a hard surface.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of approximately 10°C per minute until it is about 30°C below the expected decomposition temperature. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the substance is observed to decompose (e.g., charring, gas evolution) is recorded as the decomposition temperature.

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Apparatus:

-

Orbital shaker or other suitable agitation device in a temperature-controlled environment (e.g., 25°C).

-

Glass vials with screw caps.

-

Analytical balance.

-

Centrifuge.

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument.

-

pH meter.

Procedure:

-

Preparation of Solutions: A series of vials are prepared, each containing a measured volume of the desired solvent (e.g., water, DMSO, PBS buffer).

-

Addition of Solute: An excess amount of this compound is added to each vial to ensure that a saturated solution is formed. The vials are securely capped.

-

Equilibration: The vials are placed in the orbital shaker and agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the vials are removed from the shaker, and the undissolved solid is separated from the solution by centrifugation.

-

Sample Analysis: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of dissolved this compound is determined using a validated HPLC method.

-

pH Measurement: For aqueous solutions, the pH is measured at the beginning and end of the experiment.

Stability and Storage

This compound should be stored in a sealed container, away from moisture. For short-term storage, a temperature of 4°C is recommended.[2] For long-term storage, it should be kept at -20°C.[9] Aqueous solutions of this compound are not recommended for storage for more than one day.[7]

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on publicly available data and should be used in conjunction with other validated sources. Always refer to the specific Certificate of Analysis for batch-specific data.

References

- 1. This compound | C7H12N3NaO7S | CID 118704750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Avibactam sodium | 1192491-61-4 [chemicalbook.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Avibactam sodium产品说明书 [selleck.cn]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medkoo.com [medkoo.com]

Unveiling the Architecture of a Novel β-Lactamase Inhibitor: A Technical Guide to the Structural Elucidation of Avibactam Sodium Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avibactam, a groundbreaking non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating antibiotic resistance. Its combination with ceftazidime has provided a critical therapeutic option against multi-drug resistant Gram-negative bacteria. The precise chemical architecture of Avibactam sodium hydrate is fundamental to its mechanism of action, which involves the reversible covalent inhibition of a wide range of β-lactamase enzymes. This technical guide provides an in-depth overview of the structural elucidation of this compound, consolidating data from pivotal analytical techniques. It is designed to serve as a comprehensive resource for researchers and professionals in the field of drug development and infectious diseases.

Introduction

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant global health threat. Avibactam is a novel, potent inhibitor of Ambler class A, class C, and some class D β-lactamases.[1][2] Its unique diazabicyclooctane core structure distinguishes it from traditional β-lactam-based inhibitors.[3] The structural elucidation of this compound has been a critical step in its development, enabling a deeper understanding of its interaction with target enzymes and facilitating the design of next-generation inhibitors. This guide details the multifaceted analytical approach employed to confirm its structure, including spectroscopic and crystallographic methods.

Chemical Identity

This compound is the hydrated sodium salt of Avibactam.[4] Its systematic IUPAC name is sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydrate.[4]

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₃NaO₇S | [4] |

| Molecular Weight | 305.24 g/mol | [4] |

| Monoisotopic Mass | 305.02936519 Da | [4] |

| IUPAC Name | sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydrate | [4] |

Spectroscopic Characterization

A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, has been instrumental in elucidating the intricate structure of Avibactam.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Avibactam sodium, both ¹H and ¹³C NMR data have been reported.

Table 1: ¹H NMR Spectroscopic Data for Avibactam Sodium in D₂O (500 MHz) [3][5]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.15 | dd | 5.8, 2.8 | H-5 |

| 4.01 | d | 7.5 | H-2 |

| 3.28 | d | 12.2 | H-4a |

| 3.06 | d | 12.2 | H-4b |

| 2.23–2.09 | m | - | H-3a |

| 2.06–1.96 | m | - | H-8a |

| 1.94–1.82 | m | - | H-3b |

| 1.81–1.69 | m | - | H-8b |

Table 2: ¹³C NMR Spectroscopic Data for Avibactam Sodium in D₂O (126 MHz) [3]

| Chemical Shift (δ) ppm | Assignment |

| 174.72 | C=O (Carboxamide) |

| 169.53 | C=O (Urea) |

| 60.43 | C-5 |

| 59.93 | C-2 |

| 47.33 | C-4 |

| 20.03 | C-3 |

| 18.31 | C-8 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For Avibactam, electrospray ionization (ESI) mass spectrometry has been utilized.

Table 3: Mass Spectrometry Data for Avibactam

| Technique | Ionization Mode | m/z | Species |

| ESI | Positive | 279.0 | [M + H]⁺ |

Note: The observed mass corresponds to the free acid form of Avibactam (C₇H₁₁N₃O₆S, MW: 265.25 g/mol ) with a proton.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of a crystalline form of Avibactam sodium (Form C) has been described in a patent.[6]

Table 4: Fourier Transform Infrared (FTIR) Spectroscopy Peak Data for Avibactam Sodium (Form C) [6]

| Wavenumber (cm⁻¹) | Assignment |

| 3459 ± 2 | N-H stretching (amide) |

| 1690 ± 2 | C=O stretching (urea) |

| 1287 ± 2 | S=O stretching (sulfate) |

| 1247 ± 2 | S=O stretching (sulfate) |

| 690 ± 2 | - |

Crystallographic Analysis

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule. A high-resolution crystal structure of Avibactam covalently bound to the P. aeruginosa AmpC β-lactamase has been determined, offering precise details of its molecular geometry and binding interactions.[7] This crystallographic data confirms the bicyclic core structure and the stereochemistry at the chiral centers.

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques used in the structural elucidation of this compound, based on standard laboratory practices and information from related analytical methods.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small quantity of this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O), in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C acquisitions. For ¹H NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized. For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal or external standard.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition: The sample solution is infused directly into the ESI source or injected into the LC system. The mass spectrometer is operated in positive or negative ion mode to detect the protonated or deprotonated molecular ions, respectively.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid-state analysis, a small amount of the crystalline this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty ATR crystal or the pure KBr pellet is first recorded. The sample spectrum is then collected, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are then assigned to the corresponding functional groups.

X-ray Crystallography

-

Crystal Growth: Single crystals of suitable size and quality are grown by slow evaporation of a saturated solution of this compound or by other crystallization techniques such as vapor diffusion.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and molecular structure.

Visualizations

Chemical Structure of this compound

References

- 1. Avibactam | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Avibactam sodium | 1192491-61-4 [chemicalbook.com]

- 4. This compound | C7H12N3NaO7S | CID 118704750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN108239089B - Method for synthesizing avibactam sodium - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iosrphr.org [iosrphr.org]

- 10. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]

Avibactam Sodium Hydrate: A Technical Guide for Drug Development Professionals

An in-depth analysis of the potent β-lactamase inhibitor, Avibactam, detailing its chemical properties, mechanism of action, and relevant experimental data for researchers and scientists.

Introduction

Avibactam is a novel, non-β-lactam β-lactamase inhibitor that restores the activity of β-lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria. Its unique diazabicyclooctane structure and reversible covalent inhibition mechanism distinguish it from traditional β-lactamase inhibitors. This technical guide provides a comprehensive overview of avibactam sodium hydrate, including its chemical identity, mechanism of action, key quantitative data, and detailed experimental protocols to support research and development efforts in the field of infectious diseases.

Chemical and Physical Properties

There is a notable distinction in the reported Chemical Abstracts Service (CAS) numbers and molecular formulas for the anhydrous and hydrated forms of avibactam sodium. It is crucial for researchers to specify the exact form used in their studies to ensure reproducibility.

| Property | Avibactam Sodium | This compound |

| CAS Number | 1192491-61-4[1][2][3][4][5] | 2938989-90-1[6][7][8] |

| Molecular Formula | C₇H₁₀N₃NaO₆S[1][2][3][4][5] | C₇H₁₂N₃NaO₇S[6][7] |

| Molecular Weight | 287.22 g/mol [1][3] | 305.24 g/mol [6][9] |

| Synonyms | NXL104, AVE-1330A[1] | NXL-104 hydrate[6][7] |

Mechanism of Action

Avibactam's primary mechanism of action is the inhibition of a wide range of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[10][11] Unlike traditional β-lactam-based inhibitors, avibactam does not contain a β-lactam ring and its inhibitory action is reversible.[11][12]

The inhibition process involves the covalent acylation of the serine residue in the active site of the β-lactamase by avibactam.[13] This forms a stable acyl-enzyme intermediate, rendering the enzyme inactive and unable to hydrolyze β-lactam antibiotics.[13] A key feature of avibactam's mechanism is the reversibility of this covalent bond, allowing the inhibitor to be released and potentially inhibit other β-lactamase molecules.[11][14]

Figure 1. Simplified signaling pathway of avibactam's reversible covalent inhibition of serine β-lactamases.

Quantitative Data: Inhibitory Activity

The potency of avibactam has been quantified against a variety of clinically relevant β-lactamases. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the efficacy of a β-lactamase inhibitor.

| β-Lactamase Target | IC50 (nM) | Reference |

| TEM-1 | 8 | [1][6][7] |

| CTX-M-15 | 5 | [6][7] |

| KPC-2 | 38 | [1] |

| P99 | 80 | [1] |

Experimental Protocols

Synthesis and Purification of Avibactam Sodium

A common synthetic route to avibactam sodium involves a multi-step process starting from a protected piperidine derivative. The following is a generalized protocol based on published literature.[15][16]

Step 1: Formation of the Diazabicyclooctane Core A protected (2S,5R)-5-aminopiperidine-2-carboxamide derivative is reacted with a suitable carbonylating agent, such as triphosgene, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane) to form the bicyclic urea core.

Step 2: Debenzylation and Sulfation The benzyl protecting group is removed via catalytic hydrogenation (e.g., using palladium on carbon). The resulting intermediate is then sulfated using a sulfur trioxide-amine complex (e.g., sulfur trioxide trimethylamine complex).

Step 3: Salt Formation and Purification The sulfated intermediate is converted to the sodium salt by reaction with a sodium salt of a weak acid (e.g., sodium 2-ethylhexanoate) in an alcoholic solvent. The resulting avibactam sodium is then purified by crystallization.

Figure 2. High-level experimental workflow for the synthesis of avibactam sodium.

Determination of IC50 Values for β-Lactamase Inhibition

The following protocol outlines a general method for determining the IC50 of avibactam against a specific β-lactamase using a chromogenic substrate like nitrocefin.

Materials:

-

Purified β-lactamase enzyme

-

This compound

-

Nitrocefin (chromogenic substrate)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.

-

Add the different concentrations of avibactam to the wells containing the enzyme and incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.

-

Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.

-

Calculate the initial velocity of the reaction for each avibactam concentration.

-

Plot the initial velocity as a function of the logarithm of the avibactam concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Conclusion

Avibactam represents a significant advancement in the fight against antibiotic resistance. Its broad-spectrum activity against various β-lactamases, coupled with its unique reversible mechanism of action, makes it a valuable component of combination therapies. This technical guide provides essential information for researchers and drug development professionals working with avibactam, facilitating further investigation and development of novel antibacterial strategies.

References

- 1. Pharmacodynamic modelling of β-lactam/β-lactamase inhibitor checkerboard data: illustration with aztreonam-avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. globalrph.com [globalrph.com]

- 5. CN106565712A - Preparation method of avibactam sodium intermediate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. The method for preparing avibactam sodium by one-pot method - Eureka | Patsnap [eureka.patsnap.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. CN115124529A - Preparation method of avibactam sodium - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN108239089B - Method for synthesizing avibactam sodium - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Experimental design and modelling approach to evaluate efficacy of β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. content.abcam.com [content.abcam.com]

Avibactam: A Technical Deep Dive into an Early-Stage β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a groundbreaking non-β-lactam, β-lactamase inhibitor that has significantly impacted the fight against antibiotic-resistant bacteria. Its unique covalent and reversible mechanism of action sets it apart from traditional β-lactamase inhibitors. This technical guide provides an in-depth look at the early-stage research that paved the way for its clinical success, focusing on its core mechanism, synthesis, and preclinical evaluation. Avibactam is a member of the diazabicyclooctane (DBO) class of inhibitors and is currently in clinical use in combination with β-lactam antibiotics like ceftazidime, ceftaroline fosamil, and aztreonam.[1][2][3][4]

Mechanism of Action: Covalent and Reversible Inhibition

Avibactam inhibits a broad spectrum of β-lactamases, including Class A, Class C, and some Class D enzymes.[1][3][4][5][6] Unlike traditional β-lactam-based inhibitors, which form a stable, essentially irreversible acyl-enzyme intermediate, avibactam's inhibition is characterized by a reversible acylation process. The reaction proceeds through the opening of the avibactam ring, forming a covalent bond with the catalytic serine residue in the active site of the β-lactamase.[2][3] However, this covalent adduct can undergo deacylation, which regenerates the intact and active avibactam molecule.[2][3] This novel mechanism contributes to its broad-spectrum activity.

dot

Early-Stage Synthesis of Avibactam

The initial synthesis of avibactam was a multi-step process. One of the early routes disclosed by the Aventis infection division started from double-chiral piperidine derivatives.[7] This process involved several key transformations including inversion of configuration, deprotection, urea-cyclization, and sulfonation, resulting in a total yield of approximately 9.0%.[7] Subsequent optimizations by AstraZeneca and Forest Laboratories significantly improved the process, starting from commercially available Boc-benzylglutamate and achieving a 35.0% overall yield in just 5 isolated steps.[7] Another approach utilized an olefin metathesis reaction to construct the core diazabicyclo[3.2.1]octane (DBO) skeleton.[7] A more recent efficient synthesis starts from commercially available ethyl-5-hydroxypicolinate and was completed in 10 steps with an overall yield of 23.9%.[7][8] This route features a lipase-catalyzed resolution and an optimized one-pot debenzylation/sulfation reaction.[7][8]

dot

Quantitative In Vitro Data

The in vitro activity of avibactam has been extensively studied, primarily in combination with β-lactam antibiotics. The following tables summarize key quantitative data from early-stage research.

Table 1: Kinetic Parameters of Avibactam Inhibition Against Various β-Lactamases

| β-Lactamase | Class | Enzyme Source | k2/Ki (M-1s-1) | k-2 (s-1) | Reference |

| CTX-M-15 | A | E. coli | 1.0 x 105 | - | [5] |

| KPC-2 | A | K. pneumoniae | - | - | [5] |

| TEM-1 | A | E. coli | - | 0.045 min-1 (deacylation off-rate) | [2] |

| AmpC | C | E. cloacae P99 | 5100 | 4 x 10-5 | [9] |

| AmpC | C | P. aeruginosa PAO1 | - | - | [5] |

| CHE | C | E. cloacae | 200 ± 40 | - | [9] |

| OXA-10 | D | - | 1.1 x 101 | - | [5] |

| OXA-48 | D | - | - | - | [5] |

Note: '-' indicates data not specified in the cited sources.

Table 2: In Vitro Activity of Ceftazidime-Avibactam (CAZ-AVI) and Aztreonam-Avibactam (ATM-AVI)

| Organism Group | Combination | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Reference |

| MBL-producing Enterobacterales | ATM-AVI | 0.125 - 0.25 | 0.125 - 4 | 80 | [10] |

| MBL-producing P. aeruginosa | ATM-AVI | 16 - 32 | 32 - 64 | 6 | [10] |

| S. maltophilia | ATM-AVI | - | - | 85 | [10] |

| ESBL-resistant Enterobacterales | CAZ-AVI | 0.5 | 2 | 99 | [11] |

| ESBL-resistant Enterobacterales | ATM-AVI | 0.125 | 0.5 | 99 | [11] |

Note: Avibactam concentration is typically fixed at 4 mg/L in these studies.[12][13]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in the early-stage research of avibactam.

β-Lactamase Inhibition Kinetics Assay

Objective: To determine the kinetic parameters of avibactam inhibition against various β-lactamases.

General Protocol:

-

Enzyme and Substrate Preparation: Purified β-lactamase enzymes (e.g., CTX-M-15, KPC-2, AmpC, OXA-10, OXA-48) are prepared to specific concentrations.[5] A chromogenic β-lactam substrate, such as nitrocefin, is used to monitor enzyme activity.[9]

-

Assay Conditions: Assays are typically performed in a suitable buffer (e.g., phosphate buffer) at a constant temperature. For certain enzymes like OXA-10, sodium bicarbonate may be added.[5]

-

Measurement of Acylation Rate (k2/Ki): The rate of enzyme inactivation is measured by monitoring the decrease in the rate of substrate hydrolysis in the presence of varying concentrations of avibactam.[5] Data is fitted to a kinetic model to determine the second-order acylation rate constant (k2/Ki).

-

Measurement of Deacylation Rate (k-2): The enzyme is first incubated with a saturating concentration of avibactam to form the covalent complex. The excess inhibitor is then removed (e.g., by rapid molecular sieve chromatography).[9] The spontaneous recovery of enzyme activity over time is monitored by measuring the hydrolysis of the substrate, and the data is used to calculate the first-order deacylation rate constant (k-2).[9]

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of a drug that inhibits the visible growth of a microorganism.

General Protocol (Broth Microdilution):

-

Inoculum Preparation: A standardized suspension of the bacterial strain to be tested is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 105 CFU/mL).

-

Drug Dilution: Serial twofold dilutions of the antibiotic (e.g., ceftazidime) with a fixed concentration of avibactam (typically 4 mg/L) are prepared in microtiter plates.

-

Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are then incubated under standard conditions (e.g., 35°C for 16-20 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

dot

Early In Vivo Efficacy Models

Animal models are essential for evaluating the in vivo potential of new therapeutic agents. Early studies on avibactam frequently utilized murine models of infection.

Murine Septicemia Model

Objective: To assess the in vivo efficacy of ceftazidime-avibactam against Enterobacteriaceae producing various β-lactamases.

General Protocol:

-

Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial strain (e.g., E. coli or K. pneumoniae) that is resistant to ceftazidime.

-

Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with varying doses of ceftazidime alone or in combination with avibactam (e.g., at a 4:1 or 8:1 weight-to-weight ratio).[14][15] Treatment is typically administered subcutaneously or intravenously.

-

Observation: The survival of the mice in each treatment group is monitored over a period of several days (e.g., 7 days).

-

Efficacy Determination: The 50% effective dose (ED50), which is the dose required to protect 50% of the animals from lethal infection, is calculated for each treatment regimen.

Table 3: Efficacy of Ceftazidime-Avibactam in a Murine Septicemia Model

| Bacterial Strain | β-Lactamase Type | Ceftazidime ED50 (mg/kg) | Ceftazidime-Avibactam ED50 (mg/kg) | Reference |

| Ceftazidime-resistant Enterobacteriaceae | Class A (ESBL) & Class C (AmpC) | >90 | <5 to 65 | [14][15] |

| Ceftazidime-resistant E. coli & K. pneumoniae | AmpC & CTX-M | >90 | 2 to 27 | [14][15] |

These early in vivo studies demonstrated that the addition of avibactam restored the efficacy of ceftazidime against resistant strains, providing strong support for its further clinical development.[14][15]

Conclusion

The early-stage research on avibactam laid a robust foundation for its development as a clinically invaluable β-lactamase inhibitor. Its unique reversible covalent mechanism of action, broad-spectrum activity against key β-lactamases, and demonstrated in vitro and in vivo efficacy in combination with β-lactam antibiotics have made it a critical tool in combating multidrug-resistant Gram-negative bacterial infections. The data and protocols outlined in this technical guide highlight the key milestones and scientific rigor that underpinned the successful journey of avibactam from the laboratory to the clinic.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. In Vitro Evaluation of Increasing Avibactam Concentrations on Ceftazidime Activity against Ceftazidime/Avibactam-Susceptible and Resistant KPC-Producing Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 14. Efficacy of a Ceftazidime-Avibactam combination in a murine model of Septicemia caused by Enterobacteriaceae species producing ampc or extended-spectrum β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Covalent and Reversible Inhibition by Avibactam

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avibactam is a novel, non-β-lactam β-lactamase inhibitor that uniquely employs a covalent and reversible mechanism to neutralize a broad spectrum of serine β-lactamases, including Ambler Class A, Class C, and some Class D enzymes.[1][2][3][4][5] This mechanism distinguishes it from traditional β-lactam-based inhibitors, which typically act irreversibly.[4] Avibactam's ability to be recycled after binding to its target enzyme contributes to its high efficacy in protecting partner β-lactam antibiotics from degradation.[2][5] This guide provides a comprehensive overview of the molecular interactions, kinetic properties, and experimental methodologies used to characterize the inhibitory action of avibactam.

Mechanism of Action: A Two-Step, Reversible Covalent Inhibition

The inhibitory action of avibactam against serine β-lactamases is a dynamic, two-step process involving an initial covalent acylation followed by a slow, reversible deacylation.[6][7]

-

Acylation: The catalytic serine residue in the active site of the β-lactamase enzyme performs a nucleophilic attack on the carbonyl carbon of avibactam's diazabicyclooctane ring. This results in the formation of a stable, covalent carbamoyl acyl-enzyme intermediate.[4][6][8] This acylation step effectively inactivates the enzyme.

-

Deacylation and Recyclization: Unlike β-lactam-based inhibitors that are hydrolyzed and destroyed upon deacylation, the avibactam acyl-enzyme complex undergoes a slow deacylation process where the diazabicyclooctane ring reforms, releasing the intact and active avibactam molecule.[2][5][6][7][9] This recyclization allows a single molecule of avibactam to inhibit multiple β-lactamase enzymes. The deacylation off-rate is significantly slow, contributing to the sustained inhibition of the enzyme.[6][9]

This unique mechanism of covalent, slowly reversible inhibition is a key feature of avibactam's activity.[6][9]

Visualizing the Inhibition Pathway

The following diagram illustrates the key steps in the covalent and reversible inhibition of a serine β-lactamase by avibactam.

Caption: The kinetic scheme of avibactam's reversible covalent inhibition of β-lactamase.

Quantitative Analysis of Avibactam's Inhibitory Activity

The efficacy of avibactam has been quantified against various clinically relevant β-lactamases. The following tables summarize key kinetic parameters reported in the literature.

Table 1: Kinetic Parameters of Avibactam Inhibition

| β-Lactamase | Class | Organism | k2/K (M-1s-1) | koff (s-1) |

| TEM-1 | A | Escherichia coli | 2.2 x 104 | 7.5 x 10-4 |

| CTX-M-15 | A | Escherichia coli | 1.1 x 105 | 1.2 x 10-3 |

| KPC-2 | A | Klebsiella pneumoniae | 2.0 x 105 | 2.0 x 10-2 |

| AmpC | C | Pseudomonas aeruginosa | 1.3 x 103 | 1.7 x 10-4 |

| OXA-10 | D | Pseudomonas aeruginosa | 1.2 x 103 | - |

| OXA-48 | D | Klebsiella pneumoniae | 1.7 x 102 | - |

Data synthesized from multiple sources. k2/K represents the second-order acylation rate constant, and koff represents the first-order deacylation rate constant.

Key Experimental Protocols

The characterization of avibactam's mechanism of action relies on a combination of techniques, including enzyme kinetics, mass spectrometry, and X-ray crystallography.

Enzyme Inhibition Kinetics Assay

This protocol outlines a general procedure to determine the kinetic parameters of avibactam inhibition.

Objective: To measure the rates of acylation and deacylation of a β-lactamase by avibactam.

Materials:

-

Purified β-lactamase enzyme

-

Avibactam

-

Nitrocefin (or other suitable chromogenic β-lactam substrate)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Spectrophotometer

Methodology:

-

Enzyme Preparation: Prepare a stock solution of the purified β-lactamase in the assay buffer. The final concentration will depend on the specific activity of the enzyme.

-

Acylation Rate Measurement (k2/K): a. In a cuvette, mix the β-lactamase solution with varying concentrations of avibactam. b. Initiate the reaction by adding a saturating concentration of nitrocefin. c. Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm) over time. d. The rate of inactivation is determined by fitting the progress curves to a first-order decay equation. The observed inactivation rate constant (kobs) is then plotted against the avibactam concentration to determine k2/K.

-

Deacylation Rate Measurement (koff): a. Incubate the β-lactamase with a concentration of avibactam sufficient to achieve complete inhibition. b. After a set incubation time, dilute the enzyme-inhibitor complex significantly into the assay buffer to prevent further inhibition. c. At various time points after dilution, add a saturating concentration of nitrocefin to a sample of the diluted complex and measure the initial rate of hydrolysis. d. The rate of return of enzyme activity is plotted over time, and the data are fitted to a first-order equation to determine the deacylation rate constant (koff).[6]

Caption: Workflow for determining the kinetic parameters of avibactam inhibition.

Mass Spectrometry Analysis of the Acyl-Enzyme Complex

Mass spectrometry is crucial for confirming the covalent nature of the enzyme-inhibitor complex and for identifying the products of deacylation.[6][9]

Objective: To verify the formation of a covalent adduct between the β-lactamase and avibactam and to analyze the products of the deacylation reaction.

Materials:

-

Purified β-lactamase

-

Avibactam

-

Denaturing solution (e.g., acetonitrile with formic acid)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[10][11][12][13][14]

Methodology:

-

Formation of the Acyl-Enzyme Complex: Incubate the β-lactamase with an excess of avibactam to ensure complete formation of the covalent complex.

-

Sample Preparation: a. Quench the reaction and denature the protein by adding the denaturing solution. This helps to stabilize the covalent adduct.[6] b. For analysis of deacylation products, the acyl-enzyme complex can be incubated in buffer for a sufficient time to allow for deacylation before quenching.

-

LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate the protein from unbound inhibitor using a suitable chromatography column (e.g., C18 for protein, amide for avibactam).[10][11] c. Analyze the eluent by mass spectrometry to determine the mass of the intact protein-inhibitor complex. An increase in mass corresponding to the molecular weight of avibactam confirms covalent binding. d. For deacylation analysis, monitor for the appearance of a species with the mass of the free enzyme and a species with the mass of intact avibactam.

Caption: General workflow for the mass spectrometry analysis of the avibactam-enzyme complex.

X-ray Crystallography of the Acyl-Enzyme Complex

X-ray crystallography provides high-resolution structural information about the interactions between avibactam and the active site of the β-lactamase.[15][16][17]

Objective: To determine the three-dimensional structure of the avibactam-β-lactamase covalent complex.

Materials:

-

Highly purified and concentrated β-lactamase

-

Avibactam

-

Crystallization screening solutions

-

X-ray diffraction equipment

Methodology:

-

Co-crystallization: a. Incubate the purified β-lactamase with a molar excess of avibactam. b. Set up crystallization trials using various techniques (e.g., hanging-drop vapor diffusion) and a wide range of crystallization screening solutions.[16]

-

Data Collection: a. Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. b. Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam. c. Collect diffraction data as the crystal is rotated.

-

Structure Determination and Refinement: a. Process the diffraction data to obtain a set of structure factors. b. Solve the phase problem using molecular replacement with a known β-lactamase structure as a model. c. Build the atomic model of the protein and the covalently bound avibactam into the electron density map. d. Refine the model to improve the fit to the experimental data.

The resulting structure reveals the precise atomic interactions, including hydrogen bonds and van der Waals contacts, that stabilize the acyl-enzyme complex.[8]

Conclusion

Avibactam's unique mechanism of covalent, reversible inhibition represents a significant advancement in the fight against β-lactamase-mediated antibiotic resistance. Its ability to be recycled after inhibiting an enzyme molecule contributes to its potency and broad-spectrum activity. The experimental protocols detailed in this guide provide a framework for the continued investigation of avibactam and the development of next-generation β-lactamase inhibitors. The combination of kinetic, mass spectrometric, and crystallographic data has been instrumental in elucidating the intricate details of its mechanism of action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. tandfonline.com [tandfonline.com]

- 5. journals.asm.org [journals.asm.org]

- 6. pnas.org [pnas.org]

- 7. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of avibactam and ceftazidime in human plasma samples by LC-MS. | Semantic Scholar [semanticscholar.org]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Avibactam's Spectrum of Activity Against β-Lactamase Classes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a novel, non-β-lactam β-lactamase inhibitor that has significantly expanded the therapeutic options for treating infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Unlike traditional β-lactamase inhibitors, avibactam possesses a unique diazabicyclooctane (DBO) core structure and exhibits a broader spectrum of activity.[3][4] This guide provides an in-depth overview of avibactam's activity against Ambler Class A, B, C, and D β-lactamases, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action

Avibactam inhibits serine β-lactamases (Classes A, C, and some D) through a novel, reversible covalent mechanism.[1][2] The process involves the nucleophilic attack by the active site serine of the β-lactamase on the carbonyl carbon of avibactam's urea moiety. This leads to the opening of the DBO ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[4][5] A key feature of avibactam's mechanism is the reversibility of this covalent bond, allowing the inhibitor to slowly dissociate and regenerate the active enzyme and intact avibactam.[1][3] This contrasts with the "suicide inhibition" mechanism of older β-lactamase inhibitors like clavulanic acid, which leads to irreversible inactivation.[5]

Spectrum of Activity

Avibactam demonstrates potent inhibitory activity against a broad range of clinically significant β-lactamases, with the notable exception of Class B metallo-β-lactamases (MBLs).

Class A β-Lactamases

Avibactam is a highly effective inhibitor of Class A enzymes, including extended-spectrum β-lactamases (ESBLs) such as TEM, SHV, and CTX-M variants, as well as Klebsiella pneumoniae carbapenemases (KPCs).[5][6] Its potent activity against KPC enzymes has been crucial in restoring the efficacy of carbapenems and other β-lactams against carbapenem-resistant Enterobacteriaceae (CRE).

Class B β-Lactamases

Avibactam is not active against Class B metallo-β-lactamases (e.g., NDM, VIM, IMP).[3][7] These enzymes utilize zinc ions instead of a serine residue in their active site for β-lactam hydrolysis, and thus are not susceptible to avibactam's mechanism of action.[8] This lack of activity is a significant limitation, and combination therapies are often required for infections caused by MBL-producing organisms.[9]

Class C β-Lactamases

Avibactam is the first clinically available β-lactamase inhibitor to demonstrate robust inhibition of Class C cephalosporinases, such as the AmpC enzymes produced by Pseudomonas aeruginosa and various Enterobacteriaceae.[1][2] Prior to avibactam, AmpC-producing organisms were a major therapeutic challenge due to their resistance to older inhibitor combinations.

Class D β-Lactamases

Avibactam's activity against Class D oxacillinases (OXA-type) is more variable.[4] It effectively inhibits some important OXA enzymes, most notably OXA-48 and its variants, which are a common cause of carbapenem resistance.[6][10] However, its activity against other OXA-type carbapenemases, particularly those prevalent in Acinetobacter baumannii (e.g., OXA-23, OXA-24/40, OXA-58), is limited.[7]

Quantitative Inhibitory Data

The inhibitory potential of avibactam against various β-lactamases has been quantified using several kinetic parameters. The following tables summarize key data from published studies.

Table 1: Avibactam IC50 Values against Purified β-Lactamases

| β-Lactamase Class | Enzyme | IC50 (µM) | Reference |

| Class A | CTX-M-15 | 0.004 - 0.008 | [11][12] |

| KPC-2 | 0.009 - 0.012 | [11][12] | |

| TEM-1 | 0.008 | [11] | |

| SHV-5 | 0.004 | [12] | |

| Class C | P. aeruginosa AmpC | 0.160 | [12] |

| E. cloacae P99 AmpC | 0.019 | [12] | |

| Class D | OXA-10 | 0.230 | [12] |

| OXA-48 | 0.080 | [12] |

IC50 (half-maximal inhibitory concentration) values represent the concentration of avibactam required to inhibit 50% of the enzyme's activity under specific assay conditions.

Table 2: Kinetic Parameters of Avibactam Inhibition

| β-Lactamase Class | Enzyme | Acylation Efficiency (k2/Ki) (M-1s-1) | Deacylation Rate (koff) (s-1) | Half-life (t1/2) of Acyl-Enzyme Complex (min) | Reference |

| Class A | CTX-M-15 | 1.0 x 105 | 2.9 x 10-4 | 40 | [10][13] |

| KPC-2 | 3.6 x 104 | 1.4 x 10-4 | 82 | [10] | |

| Class C | P. aeruginosa AmpC | 1.1 x 104 | 1.9 x 10-3 | 6 | [10] |

| E. cloacae P99 AmpC | 1.3 x 104 | 3.8 x 10-5 | 300 | [10] | |

| Class D | OXA-10 | 1.1 x 101 | < 1.6 x 10-6 | > 7200 (> 5 days) | [10][13] |

| OXA-48 | 1.2 x 103 | - | - | [10] |

Ki is the dissociation constant of the initial non-covalent complex, k2 is the acylation rate constant, and koff is the deacylation rate constant.

Experimental Protocols

The characterization of avibactam's activity involves a combination of microbiological and biochemical assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a β-lactam antibiotic in combination with a fixed concentration of avibactam is determined to assess its ability to restore antibacterial activity.

Methodology: Broth Microdilution

-

Preparation: A series of two-fold dilutions of the β-lactam agent (e.g., ceftazidime) are prepared in Mueller-Hinton broth in a 96-well microtiter plate. Avibactam is added to each well at a fixed concentration, typically 4 µg/mL.[14][15]

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterial isolate to a final concentration of approximately 5 x 105 CFU/mL.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

Reading: The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

Enzyme Inhibition Assays (IC50 and Kinetic Parameter Determination)

Biochemical assays using purified β-lactamase enzymes are employed to determine kinetic parameters such as IC50, Ki, and k2.

Methodology: Spectrophotometric Assay

-

Enzyme and Substrate Preparation: Purified β-lactamase enzyme is prepared in a suitable buffer (e.g., phosphate buffer, sometimes with NaHCO3 for OXA enzymes).[10] A chromogenic β-lactam substrate, such as nitrocefin, is used, which changes color upon hydrolysis.

-

Inhibition Assay: The enzyme is pre-incubated with varying concentrations of avibactam for a defined period.

-

Reaction Initiation: The hydrolysis reaction is initiated by adding the nitrocefin substrate.

-

Data Acquisition: The rate of nitrocefin hydrolysis is monitored continuously by measuring the change in absorbance at a specific wavelength (e.g., 482 nm) using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to calculate the IC50. More complex analyses of progress curves under different substrate and inhibitor concentrations are used to determine individual kinetic parameters like k2/Ki and koff.[10]

Conclusion

Avibactam is a broad-spectrum serine β-lactamase inhibitor with a unique reversible covalent mechanism of action. Its potent inhibition of Class A (including KPCs), Class C (AmpC), and key Class D (OXA-48) enzymes has made it an invaluable component of combination therapies against multidrug-resistant Gram-negative pathogens. A thorough understanding of its spectrum of activity, inhibitory potency, and the methodologies used for its evaluation is critical for researchers and clinicians in the ongoing effort to combat antimicrobial resistance. Its inactivity against Class B metallo-β-lactamases, however, underscores the need for continued development of new inhibitors with an even broader spectrum.

References

- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activities of Ceftazidime and Avibactam against β-Lactamase-Producing Enterobacteriaceae in a Hollow-Fiber Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of Avibactam with Class B Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A practical laboratory method to determine ceftazidime-avibactam-aztreonam synergy in patients with New Delhi metallo-beta-lactamase (NDM)-producing Enterobacterales infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Activity of Ceftibuten-Avibactam against β-Lactamase-Positive Enterobacterales from the ATLAS Global Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Avibactam Sodium Hydrate In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a non-β-lactam, β-lactamase inhibitor that restores the in vitro activity of cephalosporins and other β-lactam antibiotics against many clinically significant Gram-negative bacteria.[1][2] Unlike many other β-lactamase inhibitors, avibactam has a unique mechanism of action, acting as a covalent, reversible inhibitor of a broad spectrum of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[1][3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of avibactam sodium hydrate.

Mechanism of Action

Avibactam inhibits β-lactamase enzymes through a novel, reversible covalent mechanism.[1][4] The process involves the formation of a stable carbamoyl-enzyme intermediate, which inactivates the enzyme. This reaction is reversible, allowing avibactam to be recycled.[4][5]

Caption: Mechanism of Avibactam Inhibition of β-Lactamase.

Quantitative Data Summary

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Gram-Negative Isolates

| Organism | β-Lactamase Profile | Ceftazidime MIC90 (µg/mL) | Ceftazidime-Avibactam MIC90 (µg/mL) |

| P. aeruginosa | Various | >32 | 8 |

| Enterobacterales | Carbapenemase-producing | >64 | 8 |

Note: Avibactam concentration is fixed at 4 µg/mL.[2][6]

Table 2: Kinetic Parameters of Avibactam Inhibition against Various β-Lactamases

| Enzyme | Class | k2/Ki (M⁻¹s⁻¹) | t½ (min) |

| CTX-M-15 | A | 1.0 x 10⁵ | - |

| KPC-2 | A | - | - |

| TEM-1 | A | - | 16 |

| AmpC (P. aeruginosa) | C | - | - |

| OXA-10 | D | 1.1 x 10¹ | >7200 |

| OXA-48 | D | - | - |

k2/Ki represents the acylation efficiency. t½ is the half-life for deacylation.[4][7]

Table 3: IC50 Values of Avibactam against Purified β-Lactamases

| Enzyme | Class | IC50 (µM) |

| CTX-M-15 | A | 0.002 |

| KPC-2 | A | - |

| TEM-1 | A | - |

| AmpC (P. aeruginosa) | C | - |

| P99 (E. cloacae) | C | - |

| OXA-10 | D | - |

| OXA-23 | D | - |

| OXA-24/40 | D | 0.54 |

| OXA-48 | D | - |

IC50 values were determined after a 60-minute incubation.[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the minimum concentration of a drug that inhibits the visible growth of a microorganism.

Caption: Workflow for MIC Determination.

Methodology:

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of ceftazidime and avibactam. For the assay, create serial two-fold dilutions of ceftazidime in cation-adjusted Mueller-Hinton Broth (CAMHB). Add avibactam to each dilution to achieve a constant final concentration of 4 µg/mL.[2][6]

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Inoculation: Inoculate a 96-well microtiter plate with the bacterial suspension. Each well should contain the appropriate antibiotic dilution and the bacterial inoculum. Include growth control (no antibiotic) and sterility control (no bacteria) wells.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]

-

MIC Determination: The MIC is the lowest concentration of ceftazidime in the presence of avibactam that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay evaluates the bactericidal activity of an antimicrobial agent over time.

Caption: Workflow for Time-Kill Assay.

Methodology:

-

Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the culture in fresh CAMHB to a starting inoculum of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.[10][11]

-

Drug Exposure: Add ceftazidime-avibactam at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.

-

Incubation and Sampling: Incubate the cultures at 37°C with agitation. At specified time points (e.g., 0, 3, 6, 12, and 24 hours), withdraw aliquots from each culture.[10]

-

Viable Cell Count: Perform serial ten-fold dilutions of the collected aliquots in saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

-

Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity.[10][12]

Enzyme Inhibition Kinetics (IC50 and Ki Determination)

This protocol is for determining the inhibitory potency of avibactam against purified β-lactamase enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Purify the target β-lactamase. Prepare a stock solution of a chromogenic substrate, such as nitrocefin.

-

IC50 Determination:

-

In a microtiter plate, add a fixed concentration of the β-lactamase enzyme to wells containing serial dilutions of avibactam.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes).[8]

-

Initiate the reaction by adding the nitrocefin substrate.

-

Monitor the change in absorbance over time using a spectrophotometer.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Determination of Kinetic Parameters (k2/Ki and k-2):

-

To determine the acylation rate (k2/Ki), monitor the progress of substrate hydrolysis in the presence of various concentrations of avibactam. The observed rate constant (kobs) can be determined by fitting the progress curves to an appropriate equation. A plot of kobs versus avibactam concentration will yield k2/Ki.[13]

-

To determine the deacylation rate (k-2), first acylate the enzyme with an excess of avibactam. Then, rapidly dilute the enzyme-inhibitor complex into a solution containing the substrate and monitor the return of enzymatic activity over time. The rate of return of activity corresponds to k-2.[4]

-

Conclusion

The in vitro assays described provide a robust framework for characterizing the activity of this compound. These protocols can be adapted for various research and drug development applications, from initial screening of β-lactamase inhibition to detailed mechanistic studies. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and comparable data.[1][14]

References

- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Validation of Aztreonam-Avibactam Susceptibility Testing Using Digitally Dispensed Custom Panels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Time-kill assay [bio-protocol.org]

- 11. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

Application Note and Protocol: A Stability-Indicating HPLC Method for the Analysis of Avibactam Sodium Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Avibactam sodium hydrate. Avibactam is a non-β-lactam β-lactamase inhibitor crucial in combating multidrug-resistant gram-negative infections.[1][2][3] This application note details the experimental protocols for method development, optimization, and validation in accordance with ICH guidelines, ensuring the method is suitable for routine quality control and stability studies. The method is designed to separate Avibactam from its potential impurities and degradation products.[4]

Introduction

Avibactam sodium is a diazabicyclooctanone derivative that acts as a potent inhibitor of a wide range of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[2] It is often used in combination with β-lactam antibiotics, such as ceftazidime, to treat serious bacterial infections.[3][4] The development of a robust, stability-indicating analytical method is paramount for ensuring the quality, efficacy, and safety of this compound in pharmaceutical formulations. This document outlines a systematic approach to developing and validating an RP-HPLC method for this purpose.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful HPLC method.

| Property | Value | Reference |

| Chemical Name | sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydrate | [5] |

| Molecular Formula | C₇H₁₂N₃NaO₇S | [5] |

| Molecular Weight | 305.24 g/mol | [5] |

| CAS Number | 1192491-61-4 (for sodium salt) | [6][7] |

| Solubility | Soluble in water.[7][8] | [7][8] |

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point based on published methods for similar compounds.[9]

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Purified water (HPLC grade)

-

Initial Chromatographic Conditions (Starting Point)